methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
CAS No.: 138404-43-0
Cat. No.: VC2736648
Molecular Formula: C11H13BrN2O3S
Molecular Weight: 333.2 g/mol
* For research use only. Not for human or veterinary use.
![methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide - 138404-43-0](/images/structure/VC2736648.png)
Specification
CAS No. | 138404-43-0 |
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Molecular Formula | C11H13BrN2O3S |
Molecular Weight | 333.2 g/mol |
IUPAC Name | methyl 2-(2-imino-6-methoxy-1,3-benzothiazol-3-yl)acetate;hydrobromide |
Standard InChI | InChI=1S/C11H12N2O3S.BrH/c1-15-7-3-4-8-9(5-7)17-11(12)13(8)6-10(14)16-2;/h3-5,12H,6H2,1-2H3;1H |
Standard InChI Key | LXCALPDETRWXER-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=C1)N(C(=N)S2)CC(=O)OC.Br |
Canonical SMILES | COC1=CC2=C(C=C1)N(C(=N)S2)CC(=O)OC.Br |
Introduction
Chemical Properties and Structure
Structural Characteristics
Methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide contains a benzothiazole core structure, which is a bicyclic ring system consisting of a benzene ring fused to a thiazole ring. The thiazole portion contains both sulfur and nitrogen atoms in a five-membered ring, creating a heterocyclic structure that contributes significantly to the compound's chemical behavior.
The molecular structure of this compound is characterized by several key functional groups:
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A benzothiazole ring system as the core structure
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An imino group (=NH) at the 2-position of the benzothiazole ring
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A methoxy group (-OCH₃) at the 6-position of the benzene ring
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An acetate methyl ester (-CH₂COOCH₃) attached to the nitrogen at the 3-position
The structural representation can be described using various chemical notations, including the SMILES notation: COC1=CC2=C(C=C1)N(C(=N)S2)CC(=O)OC.Br, which provides a linear representation of the compound's structure.
Physical and Chemical Properties
The physical and chemical properties of methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide are summarized in the following table:
The presence of the hydrobromide salt form significantly affects the compound's solubility and stability properties. Typically, hydrobromide salts of organic compounds demonstrate enhanced water solubility compared to their free base counterparts, which can be advantageous for various experimental applications. Additionally, the salt form often provides improved stability during storage and handling.
The compound contains several functional groups that contribute to its chemical reactivity. The imino group can participate in various reactions, including nucleophilic addition and reduction. The methoxy group provides an electron-donating effect to the benzene ring, potentially affecting the reactivity of the entire system. The methyl ester group presents possibilities for hydrolysis and transesterification reactions.
Synthesis Methods
Synthetic Routes
The synthesis of methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide typically involves multiple steps, beginning with basic precursors and progressing through several intermediate compounds. While the specific synthetic pathway may vary depending on laboratory conditions and available starting materials, a general synthetic approach can be outlined based on common methods for similar benzothiazole derivatives.
A typical synthetic route might involve:
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Formation of the 2-amino-6-methoxybenzothiazole intermediate through the reaction of an appropriately substituted 2-aminothiophenol with suitable reagents to form the thiazole ring.
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Introduction of the acetate group through alkylation of the nitrogen atom at the 3-position with a methyl haloacetate.
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Conversion of the amino group to an imino functionality through appropriate chemical transformations.
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Formation of the hydrobromide salt by treatment with hydrobromic acid or a suitable bromide source.
The complexity of this synthesis highlights the need for precise reaction conditions and careful monitoring throughout the synthetic process to ensure the formation of the desired product with high purity.
Reaction Conditions
The synthesis of this complex heterocyclic compound requires carefully controlled reaction conditions to achieve good yields and high purity. While detailed specific reaction conditions would vary based on the exact synthetic route chosen, several general considerations are important:
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Temperature control: Many of the reactions involved in benzothiazole synthesis are temperature-sensitive and may require cooling during certain steps or heating for others.
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Solvent selection: The choice of solvent can significantly impact reaction efficiency and product purity. Common solvents for these types of syntheses include dimethylformamide (DMF), tetrahydrofuran (THF), dichloromethane, and alcohols.
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pH control: Formation of the hydrobromide salt requires acidic conditions, typically with careful control of pH to ensure complete salt formation without degradation of the organic structure.
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Purification techniques: Column chromatography, recrystallization, and other purification methods are commonly employed to isolate the target compound from reaction mixtures.
These general conditions would need to be optimized for the specific synthetic route chosen, with careful attention to reaction monitoring and intermediate characterization to ensure successful synthesis of the target compound.
Chemical Reactions
Types of Reactions
Methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide can participate in various chemical reactions due to its multiple functional groups. Some of the key reaction types include:
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Oxidation reactions: The sulfur atom in the thiazole ring can undergo oxidation to form sulfoxides or sulfones with appropriate oxidizing agents.
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Reduction reactions: The imino group can be reduced to an amine using suitable reducing agents.
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Hydrolysis reactions: The methyl ester group can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.
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Nucleophilic substitution: The methoxy group on the benzene ring may participate in nucleophilic aromatic substitution reactions under certain conditions.
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Complexation reactions: The nitrogen and sulfur atoms in the benzothiazole ring can serve as coordination sites for metal ions, potentially forming coordination complexes.
These diverse reaction possibilities make the compound valuable as a building block for more complex molecular structures and provide multiple avenues for chemical modification to tune properties for specific applications.
Common Reagents and Conditions
The reactivity of methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide with various reagents depends on the specific functional group targeted. Common reagents and conditions for different reaction types include:
For oxidation reactions:
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Hydrogen peroxide or organic peroxides in acidic conditions for sulfoxide formation
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Potassium permanganate or other strong oxidizing agents for sulfone formation
For reduction reactions:
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Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reduction of the imino group
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Catalytic hydrogenation using palladium or platinum catalysts under hydrogen atmosphere
For hydrolysis reactions:
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Aqueous sodium hydroxide or potassium hydroxide for basic hydrolysis of the ester
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Dilute acids such as hydrochloric acid for acidic hydrolysis
For substitution reactions:
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Various nucleophiles such as thiols, amines, or alcohols under appropriate catalytic conditions
The selection of specific reagents and conditions would be guided by the desired transformation and the need to maintain selectivity toward the targeted functional group while preserving other portions of the molecule.
Major Products Formed
The chemical reactions of methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide produce various products depending on the reaction conditions and reagents employed. Some of the major products may include:
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From oxidation reactions:
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Sulfoxides or sulfones from oxidation of the thiazole sulfur atom
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From reduction reactions:
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The corresponding amine derivative from reduction of the imino group
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From hydrolysis reactions:
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The carboxylic acid derivative from hydrolysis of the methyl ester
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From substitution reactions:
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Various substituted derivatives where the methoxy group is replaced by other functional groups
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The specific structural characteristics of these products would depend on the exact reaction conditions, reagent stoichiometry, and the presence of any catalysts or other reaction promoters.
Comparative Analysis
Similar Benzothiazole Compounds
Several compounds share structural similarities with methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide, allowing for comparative analysis of their properties and behaviors. Two notable examples found in the search results include:
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Methyl 2-(6-fluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide (CAS: 1949836-64-9):
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Methyl 2-(2-imino-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide (CAS: 1949836-92-3):
The following table provides a comparative analysis of these compounds:
Compound | Substituent at 6-position | Molecular Formula | Molecular Weight (g/mol) |
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Methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide | Methoxy (-OCH₃) | C₁₁H₁₃BrN₂O₃S | 333.2 |
Methyl 2-(6-fluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide | Fluoro (-F) | C₁₀H₁₀BrFN₂O₂S | 321.17 |
Methyl 2-(2-imino-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide | Methylsulfonyl (-SO₂CH₃) | C₁₁H₁₃BrN₂O₄S₂ | 381.3 |
These structural variations provide opportunities for comparative studies on how different substituents affect the chemical, physical, and potentially biological properties of these benzothiazole derivatives .
Structure-Activity Relationships
The comparison of methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide with its structural analogs reveals important insights into structure-activity relationships within this class of compounds:
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Electronic effects: The substituent at the 6-position of the benzene ring significantly influences the electron density distribution throughout the molecule. The methoxy group (-OCH₃) is electron-donating, the fluoro group (-F) is electron-withdrawing through induction but can donate electrons through resonance, and the methylsulfonyl group (-SO₂CH₃) is strongly electron-withdrawing.
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Size and steric effects: The three substituents vary considerably in size, with the methylsulfonyl group being the bulkiest, potentially affecting how these molecules interact with biological targets or participate in chemical reactions.
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Hydrophilicity/lipophilicity balance: The methoxy group contributes to lipophilicity, while the methylsulfonyl group increases hydrophilicity due to its polar nature. These differences would impact solubility properties and potentially the ability to cross biological membranes.
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Hydrogen bonding capabilities: The methylsulfonyl group offers additional hydrogen bond acceptor sites compared to the methoxy or fluoro substituents, potentially affecting intermolecular interactions .
These structure-activity relationships are valuable for understanding how structural modifications might be used to tune the properties of benzothiazole derivatives for specific applications, whether in chemical synthesis, materials science, or potential biological studies.
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